Cas no 859670-46-5 (3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one)

3-(2,4-ジメトキシフェニル)-7-ヒドロキシ-8-(3-メチルピペリジン-1-イル)メチル-2H-クロメン-2-オンは、複雑な構造を持つクマリン誘導体です。この化合物は、7位のヒドロキシ基と8位の3-メチルピペリジン置換基を特徴とし、高い分子多様性を示します。2,4-ジメトキシフェニル基の導入により、脂溶性の向上と細胞膜透過性の最適化が期待されます。また、ピペリジン環の存在は、生体適合性と薬理活性のポテンシャルを高めます。この分子は、蛍光特性や金属キレート能を持つ可能性があり、医薬品開発や材料科学分野での応用が注目されています。精密な構造制御により、標的選択性の向上が可能な点が特長です。

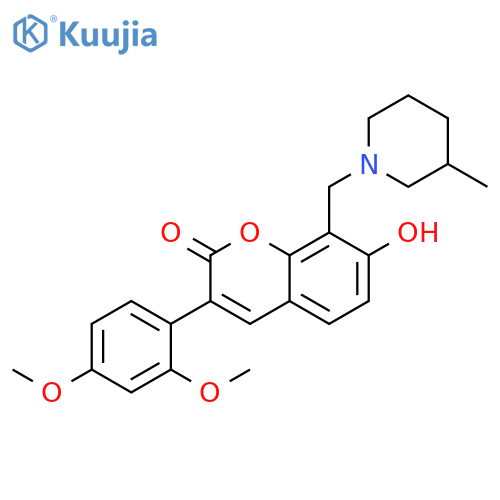

859670-46-5 structure

商品名:3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one

CAS番号:859670-46-5

MF:C24H27NO5

メガワット:409.474887132645

CID:5421669

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 3-(2,4-dimethoxyphenyl)-8-[(3-methylpiperidin-1-ium-1-yl)methyl]-2-oxochromen-7-olate

- 2H-1-Benzopyran-2-one, 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-

- 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one

-

- インチ: 1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-20-21(26)9-6-16-11-19(24(27)30-23(16)20)18-8-7-17(28-2)12-22(18)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3

- InChIKey: NTPUMNWZUGNZKA-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=C(CN3CCCC(C)C3)C(O)=CC=C2C=C1C1=CC=C(OC)C=C1OC

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-3078-1mg |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |

859670-46-5 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3078-4mg |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |

859670-46-5 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3078-2μmol |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |

859670-46-5 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3078-5μmol |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |

859670-46-5 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3078-25mg |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |

859670-46-5 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3078-75mg |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |

859670-46-5 | 75mg |

$208.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3078-10μmol |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |

859670-46-5 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3078-40mg |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |

859670-46-5 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3078-10mg |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |

859670-46-5 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3078-2mg |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one |

859670-46-5 | 2mg |

$59.0 | 2023-09-11 |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

859670-46-5 (3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(3-methylpiperidin-1-yl)methyl-2H-chromen-2-one) 関連製品

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量